
1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate
描述
Synthesis Analysis
Research on related compounds indicates that regioselective synthesis methods are commonly employed for the synthesis of fluorinated and chlorinated organic compounds. For instance, 3-fluorinated imidazo[1,2-a]pyridines were synthesized using a fluorinating reagent in aqueous conditions, demonstrating the utility of electrophilic fluorination processes in achieving moderate to good yields (Liu et al., 2015). Similarly, sulfonated tetrahydropyridine derivatives have been accessed through a radical reaction involving aryldiazonium tetrafluoroborates, indicating a pathway that might be relevant for synthesizing related structures (An & Wu, 2017).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate often features complex aromatic systems and halogen atoms that influence their electronic properties. For example, the synthesis of polymers containing tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione units showcases the intricate structures that can be achieved and their strong fluorescence properties, which could be relevant when considering the luminescent aspects of related compounds (Zhang & Tieke, 2008).
Chemical Reactions and Properties
The reactivity of pyridinium and pyrrolidinium compounds with tetrafluoroborate anions is of particular interest. The synthesis of benzisoxazolo[2,3-a]pyridinium tetrafluoroborates through a palladium-catalyzed direct arylation of pyridine N-oxide indicates the potential for complex reactions leading to novel heterocyclic systems (Myers & Hanna, 2012). Furthermore, the study of pyridine chloronium cations suggests unique interaction mechanisms that could influence the synthesis and reactivity of related chloro-pyrrolidinium compounds (Pröhm et al., 2023).
Physical Properties Analysis
The physical properties of pyrrolidinium and tetrafluoroborate salts are often characterized by their melting points, solubility in organic solvents, and thermal stability. A novel synthetic procedure for the preparation of pyridinium tetrafluoroborate highlighted its good yields and high purity, providing a baseline for understanding the physical characteristics of similar compounds (Kalbandkeri et al., 1985).
Chemical Properties Analysis
The chemical properties of related compounds, such as their reactivity with nucleophiles, electrophiles, and participation in coupling reactions, are crucial for understanding the behavior of 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate. The synthesis and characterization of pyridinium salts, for example, provide insights into the nucleophilic substitution reactions that are central to modifying pyridinium structures (Kataeva et al., 1998).
科学研究应用
Chemical Stability and Environmental Persistence
1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate, as a compound, falls into the broader category of per- and polyfluoroalkyl substances (PFASs), which have been extensively studied for their chemical stability, environmental persistence, and potential for bioaccumulation. PFASs, including chemically related compounds, are resistant to chemical, physical, and biological degradation, making them of particular interest in materials science for applications requiring long-term stability and resistance to harsh conditions. This chemical stability, however, also contributes to their persistence in the environment and bioaccumulative potential, raising concerns about their long-term environmental impact. Studies suggest that while these materials offer significant benefits in industrial and consumer applications, their environmental safety and potential toxicological effects necessitate careful management and further research (Yu Wang et al., 2019).
Application in Drug Discovery
The pyrrolidine ring, a key structural component of 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate, is widely utilized in medicinal chemistry due to its versatility and the ability to enhance the pharmacophore space of drug molecules. Pyrrolidine derivatives have been extensively explored for their potential in treating a wide range of human diseases, showcasing the significance of this structural motif in the development of new therapeutic agents. The incorporation of pyrrolidine rings into drug designs can contribute to increased stereochemical complexity and three-dimensional molecule profiles, potentially leading to drugs with novel mechanisms of action and improved selectivity for their biological targets (Giovanna Li Petri et al., 2021).
Environmental Impact and Treatment Technologies
The persistence of PFASs, including compounds similar to 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate, in the environment, particularly in water systems, has prompted research into their behavior and fate in drinking water treatment processes. Despite the challenges in removing PFASs from water, technologies such as activated carbon adsorption, ion exchange, and high-pressure membrane filtration have shown promise in controlling these contaminants. This research is critical for developing effective strategies to mitigate the impact of PFASs on public health and the environment (Mohammad Sohel Rahman et al., 2014).
属性
IUPAC Name |
1-[chloro(pyrrolidin-1-ium-1-ylidene)methyl]pyrrolidine;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN2.BF4/c10-9(11-5-1-2-6-11)12-7-3-4-8-12;2-1(3,4)5/h1-8H2;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRROZYAIGHAMHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CCN(C1)C(=[N+]2CCCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BClF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371509 | |
| Record name | 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate | |
CAS RN |
115007-14-2 | |
| Record name | 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



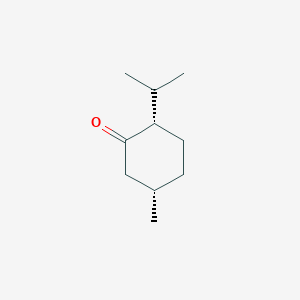
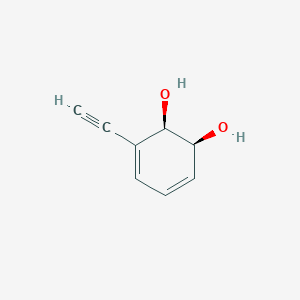
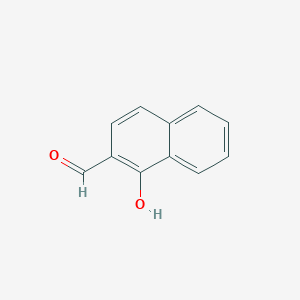

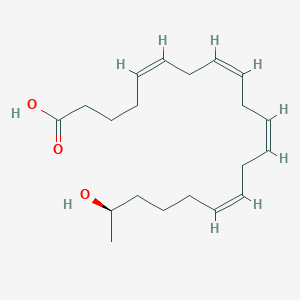

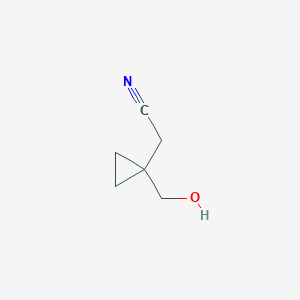


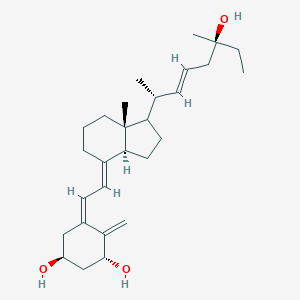



![2-[1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic Acid](/img/structure/B49668.png)